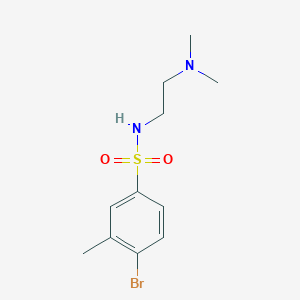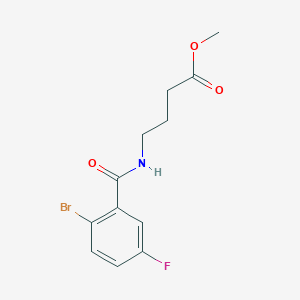
n4-(3-(1h-Pyrazol-1-yl)propyl)-6-chloropyrimidine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N4-(3-(1H-Pyrazol-1-yl)propyl)-6-chloropyrimidine-2,4-diamine is a heterocyclic compound that features both pyrazole and pyrimidine rings. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3-(1H-Pyrazol-1-yl)propyl)-6-chloropyrimidine-2,4-diamine typically involves the condensation of a pyrazole derivative with a chloropyrimidine precursor. One common method includes:
Starting Materials: 3-(1H-Pyrazol-1-yl)propylamine and 6-chloropyrimidine-2,4-diamine.
Reaction Conditions: The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions.
Catalysts: A base such as potassium carbonate (K2CO3) is often used to facilitate the reaction.
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Green Chemistry Approaches: Employing environmentally friendly solvents and catalysts to minimize waste and reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
N4-(3-(1H-Pyrazol-1-yl)propyl)-6-chloropyrimidine-2,4-diamine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with different nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in an aprotic solvent.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction can lead to different oxidation states of the compound.
Aplicaciones Científicas De Investigación
N4-(3-(1H-Pyrazol-1-yl)propyl)-6-chloropyrimidine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of N4-(3-(1H-Pyrazol-1-yl)propyl)-6-chloropyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which stabilize the compound within the active site of the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
N4-(3-(1H-Pyrazol-1-yl)propyl)-6-fluoropyrimidine-2,4-diamine: Similar structure but with a fluorine atom instead of chlorine.
N4-(3-(1H-Pyrazol-1-yl)propyl)-6-bromopyrimidine-2,4-diamine: Similar structure but with a bromine atom instead of chlorine.
N4-(3-(1H-Pyrazol-1-yl)propyl)-6-iodopyrimidine-2,4-diamine: Similar structure but with an iodine atom instead of chlorine.
Uniqueness
The uniqueness of N4-(3-(1H-Pyrazol-1-yl)propyl)-6-chloropyrimidine-2,4-diamine lies in its specific chlorine substitution, which can influence its reactivity and interaction with biological targets. The chlorine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity and selectivity for certain targets.
Propiedades
Fórmula molecular |
C10H13ClN6 |
|---|---|
Peso molecular |
252.70 g/mol |
Nombre IUPAC |
6-chloro-4-N-(3-pyrazol-1-ylpropyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C10H13ClN6/c11-8-7-9(16-10(12)15-8)13-3-1-5-17-6-2-4-14-17/h2,4,6-7H,1,3,5H2,(H3,12,13,15,16) |
Clave InChI |
RWIATDIRGRWCJV-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(N=C1)CCCNC2=CC(=NC(=N2)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)dibenzoic acid](/img/structure/B14910509.png)
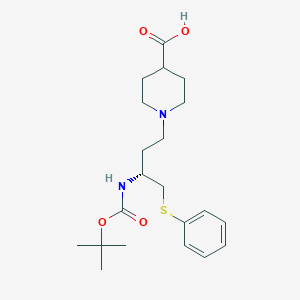

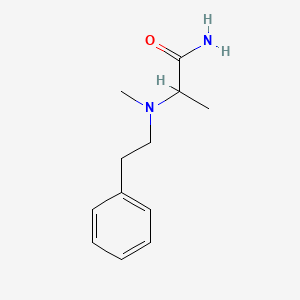
![Dimethyl (S)-2,2'-dimethyl-[1,1'-binaphthalene]-3,3'-dicarboxylate](/img/structure/B14910543.png)
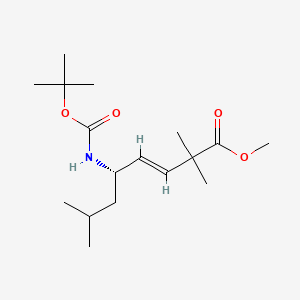
![3-Bromo-6-((4-hydroxypiperidin-4-yl)methyl)-2-methyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B14910548.png)
![2-(4-bromo-3-fluorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B14910549.png)
![N-ethyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanamide](/img/structure/B14910563.png)

![4-oxo-6-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfamoyl]-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B14910572.png)
